molecular formula C12H15BrN2O3S B1389713 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide CAS No. 1138445-71-2

2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide

Cat. No.: B1389713
CAS No.: 1138445-71-2
M. Wt: 347.23 g/mol
InChI Key: WECDKIZZGIBRKI-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide is a chemical compound with the molecular formula C12H15BrN2O3S and a molecular weight of 347.23 g/mol . This compound is known for its unique structure, which includes a bromine atom, a pyrrolidinylsulfonyl group, and an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(1-pyrrolidinylsulfonyl)aniline and bromoacetyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.

    Reaction Mechanism: The bromoacetyl bromide reacts with 4-(1-pyrrolidinylsulfonyl)aniline to form the desired product through a nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinylsulfonyl group play crucial roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c13-9-12(16)14-10-3-5-11(6-4-10)19(17,18)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECDKIZZGIBRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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